molecular formula C11H18N4OS2 B14892042 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(azepan-1-yl)propan-1-one

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(azepan-1-yl)propan-1-one

Cat. No.: B14892042
M. Wt: 286.4 g/mol
InChI Key: KSFFGHHEPCFXIY-UHFFFAOYSA-N
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Description

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(azepan-1-yl)propan-1-one is a complex organic compound that features a thiadiazole ring, an azepane ring, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(azepan-1-yl)propan-1-one typically involves multiple steps. One common method starts with the preparation of the 5-amino-1,3,4-thiadiazole-2-thiol intermediate. This intermediate is then reacted with 1-azepan-1-ylpropan-1-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(azepan-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(azepan-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(azepan-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition disrupts the survival mechanism of Helicobacter pylori in the acidic environment of the stomach .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(azepan-1-yl)propan-1-one is unique due to the presence of the azepane ring, which may confer different chemical properties and biological activities. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H18N4OS2

Molecular Weight

286.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(azepan-1-yl)propan-1-one

InChI

InChI=1S/C11H18N4OS2/c1-8(17-11-14-13-10(12)18-11)9(16)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H2,12,13)

InChI Key

KSFFGHHEPCFXIY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCCCC1)SC2=NN=C(S2)N

Origin of Product

United States

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